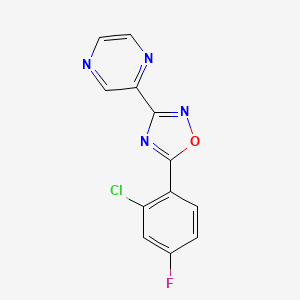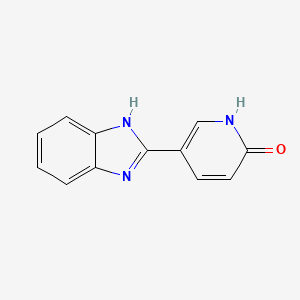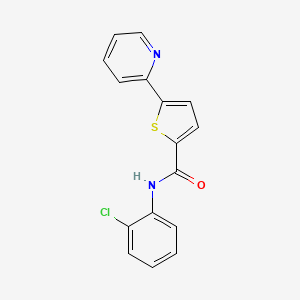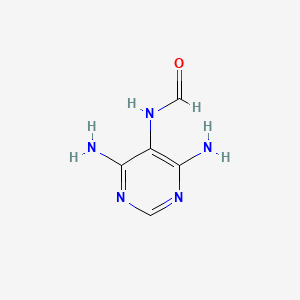
N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N7-bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a member of fluorenes.
Applications De Recherche Scientifique
1. Applications in Fuel Cell Technology
Sulfonated polyimides, synthesized from monomers like N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide derivatives, have shown promising results in fuel cell applications. These polyimides exhibit good solubility and high proton conductivities, comparable or even superior to that of Nafion 117 under certain conditions, making them suitable for use in fuel cells (Guo et al., 2002). Additionally, sulfonated block copolymers with fluorenyl groups have been synthesized for fuel cell applications, showing high proton conductivity and mechanical properties, indicating potential as alternative membrane materials for fuel cells (Bae et al., 2009).
2. Optoelectronic Device Applications
Anionic fluorene-thiophene alternating copolymers, including derivatives of N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide, demonstrate potential in optoelectronic devices. These copolymers, when dissolved in water using nonionic surfactants, show increased photoluminescence quantum yield and electrical conductivity, making them suitable for sensory or optoelectronic devices (Burrows et al., 2009). Moreover, conjugated zwitterionic polyelectrolytes based on similar structures have been developed as interface modification materials, enhancing the performance of polymer solar cells and light-emitting diodes (Duan et al., 2013).
3. Synthesis and Characterization of Novel Polymers
Various novel polymers derived from N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide or its derivatives have been synthesized and characterized. These polymers exhibit unique properties like high thermal stability, solubility in organic solvents, and potential for use in different applications, such as polymer electrolyte membranes and electrochromic devices (Yamamoto et al., 1993; Sun et al., 2016)(Sun et al., 2016).
4. Photoluminescent and Electrofluorescent Properties
Polyamides containing bis(diphenylamino)-fluorene moieties, derived from derivatives of N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide, have shown highly stable electrochromic and electrofluorescent dual-switching properties. These polymers offer a wide range of applications in optoelectronics due to their reversible electrochromic characteristics and strong fluorescence (Sun et al., 2016).
Propriétés
Nom du produit |
N2,N7-Bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |
|---|---|
Formule moléculaire |
C29H28N2O4S2 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
2-N,7-N-bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H28N2O4S2/c1-18-5-7-20(3)28(13-18)30-36(32,33)24-9-11-26-22(16-24)15-23-17-25(10-12-27(23)26)37(34,35)31-29-14-19(2)6-8-21(29)4/h5-14,16-17,30-31H,15H2,1-4H3 |
Clé InChI |
ONFKCSBGVQSCGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)



![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)
![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)
![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)
![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)
![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)




